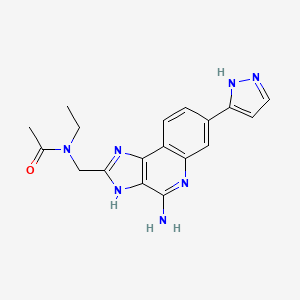

BMS-986299

Description

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

IUPAC Name |

N-[[4-amino-7-(1H-pyrazol-5-yl)-3H-imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O/c1-3-25(10(2)26)9-15-22-16-12-5-4-11(13-6-7-20-24-13)8-14(12)21-18(19)17(16)23-15/h4-8H,3,9H2,1-2H3,(H2,19,21)(H,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNRLQRZRNKOKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=NC2=C(N1)C(=NC3=C2C=CC(=C3)C4=CC=NN4)N)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2242952-69-6 | |

| Record name | BMS-986299 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2242952696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-986299 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS58MO4P47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BMS-986299: A First-in-Class NLRP3 Agonist for Immuno-Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The innate immune system presents a powerful, yet largely untapped, frontier in the fight against cancer. Many tumors evade immune destruction by fostering an immunologically "cold" microenvironment, devoid of the necessary signals to activate a potent anti-tumor response. BMS-986299, a first-in-class small molecule agonist of the NOD-, LRR-, and pyrin-domain containing-3 (NLRP3) inflammasome, represents a novel therapeutic strategy designed to convert these "cold" tumors into "hot," inflamed environments susceptible to immune-mediated killing. By directly activating the NLRP3 inflammasome, this compound triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, key mediators that enhance adaptive immunity and promote T-cell memory. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the core biological pathways and clinical workflows.

Introduction: Targeting the NLRP3 Inflammasome in Oncology

The NLRP3 inflammasome is a multi-protein complex within the cytoplasm of innate immune cells, primarily macrophages and dendritic cells. It functions as a critical sensor of cellular danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Activation of the NLRP3 inflammasome is a tightly regulated two-step process:

-

Priming (Signal 1): Typically initiated by signals from Toll-like receptors (TLRs) or cytokines like TNF-α, this step leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β gene expression.[2]

-

Activation (Signal 2): A diverse array of stimuli, such as ATP, crystalline substances, or ion fluxes (notably potassium efflux), triggers the oligomerization of NLRP3.[1] This assembly recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its cleavage and activation.[3]

Activated caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted.[4] These cytokines are potent drivers of inflammation; IL-1β promotes the formation of a T-cell memory response, while IL-18 activates natural killer (NK) cells and T-cells.[5][6]

This compound is designed to act as Signal 2, directly activating the NLRP3 inflammasome in primed myeloid cells within the tumor microenvironment (TME). This targeted activation is intended to remodel the TME, improve antigen presentation, and stimulate a robust, systemic anti-tumor T-cell response, thereby creating synergy with immune checkpoint inhibitors (ICIs).[4][6]

Mechanism of Action of this compound

This compound is a small molecule that directly binds to and activates the NLRP3 protein, initiating the assembly of the inflammasome complex. This leads to a cascade of downstream events aimed at converting an immunosuppressive TME into an inflamed one. The proposed mechanism involves several key steps:

-

Direct NLRP3 Agonism: this compound acts as an activation signal (Signal 2), triggering the conformational changes in NLRP3 necessary for inflammasome assembly.[5]

-

Cytokine Maturation: Activation of caspase-1 leads to the cleavage and secretion of mature IL-1β and IL-18.[4][6]

-

Immune Cell Recruitment and Activation: Secreted cytokines recruit and activate dendritic cells, macrophages, and NK cells. IL-1β helps generate T-cell memory, and IL-18 enhances the cytotoxic activity of NK cells and T-cells.[4][6]

-

Enhanced Antigen Presentation: The inflammatory cell death process, known as pyroptosis, induced by caspase-1 can release tumor antigens in a manner that improves their uptake and presentation by dendritic cells, further stimulating the adaptive immune response.[5][6]

-

Synergy with Checkpoint Inhibitors: By increasing T-cell infiltration and activity within the tumor, this compound is hypothesized to sensitize previously resistant tumors to the effects of ICIs like anti-PD-1 and anti-CTLA-4 antibodies.[4][6]

Below is a diagram illustrating the activation of the canonical NLRP3 inflammasome pathway and the role of this compound.

Caption: Canonical NLRP3 inflammasome activation pathway initiated by this compound.

Quantitative Data Summary

In Vitro Potency

This compound is a potent agonist of the NLRP3 inflammasome.

| Compound | Target | Assay | Potency (EC50) | Source |

| This compound | NLRP3 | Inflammasome Activation | 1.28 µM | MedchemExpress[7] |

Clinical Pharmacodynamics (Phase I, NCT03444753)

Intratumoral administration of this compound in patients with advanced solid tumors led to dose-dependent increases in systemic cytokines and changes in the tumor immune infiltrate.[5][6][8][9]

Table 2.1: Systemic Cytokine Induction (Monotherapy Arm) [8]

| Dose Level | Analyte | Fold Change from Baseline (Approx.) |

| 1200 µg | IL-1β | > 2-fold (2.9x) |

| G-CSF | 4.8x | |

| IL-6 | 9.3x | |

| 2000 µg | IL-1β | > 2-fold (6.6x) |

| G-CSF | 21x | |

| IL-6 | 9.1x | |

| 4000 µg | IL-1β | > 2-fold (2.6x) |

Table 2.2: Tumor Infiltrating Lymphocytes (TILs) (Monotherapy Arm, doses >2000 µg) [5][6][9]

| Cell Type | % Increase |

| Cytotoxic T-cells (CTLs) | 67% |

| CD4+ TILs | 63% |

Clinical Efficacy (Phase I, NCT03444753)

While monotherapy showed no objective anti-tumor responses, the combination with nivolumab and ipilimumab demonstrated preliminary efficacy.[5][6][8][9]

| Treatment Arm | Overall Objective Response Rate (ORR) | Confirmed Responses Noted In |

| This compound Monotherapy | 0% | N/A |

| This compound + Nivolumab + Ipilimumab | 10% | Triple-Negative Breast Cancer (TNBC), HR+ HER2- Breast Cancer, Cutaneous Squamous Cell Carcinoma |

Clinical Safety (Phase I, NCT03444753)

This compound was generally well-tolerated both as a monotherapy and in combination with ICIs.

Table 4.1: Most Common Treatment-Related Adverse Events (TRAEs) [5][6][9]

| Adverse Event | Grade | Frequency |

| Fever | G1-G2 | 70% |

| Neutrophilia | G1-G2 | 36% |

| Leukocytosis | G1-G2 | 33% |

Note: One case of G4 interstitial nephritis and one case each of G3 hepatotoxicity and G3 colitis were also reported.[5][6][9]

Experimental Protocols

The following sections describe the general methodologies used in the preclinical and clinical evaluation of this compound. Note: Detailed, step-by-step laboratory protocols are proprietary and not publicly available. The descriptions below are based on published clinical trial summaries.

Preclinical Evaluation

In vivo studies in syngeneic mouse tumor models were conducted to assess the anti-tumor activity and immunological memory.[6]

-

General Protocol: Tumor-bearing mice were administered this compound intratumorally, both as a single agent and in combination with systemic anti-PD1 or anti-CTLA4 antibodies. Tumor growth was monitored in both the injected and contralateral (non-injected) tumors to assess local and systemic (abscopal) effects. Survival was a primary endpoint. To evaluate immunological memory, surviving mice were often re-challenged with tumor cells.

Clinical Trial Design (NCT03444753)

A Phase I, open-label, multicenter study was conducted to assess the safety, tolerability, and preliminary efficacy of intratumoral this compound.[5]

Caption: High-level workflow of the Phase I clinical trial NCT03444753.

Pharmacokinetic (PK) Analysis

-

Sample Collection: Serial plasma samples were collected from patients in both monotherapy and combination cohorts.[4]

-

Analysis: Levels of this compound were determined using a validated bioanalytical method (details not specified). PK parameters, including Cmax (maximum concentration) and AUC (area under the curve), were calculated using non-compartmental analysis.[4]

Pharmacodynamic (PD) Biomarker Analysis

-

Cytokine Analysis: Blood samples were collected to measure key cytokines associated with NLRP3 activation (IL-1β, IL-18) and downstream mediators (IL-6, G-CSF) within the first 24 hours post-treatment.[8] The specific assay platform (e.g., ELISA, Luminex) was not specified in the available literature.

-

Tumor Biopsy Analysis: Pre-treatment and on-treatment tumor biopsies were collected.[8] These were used to characterize immune cell subsets in the TME and assess the infiltration of CD3+ and CD8+ T-cells, likely via immunohistochemistry (IHC) or multiplex immunofluorescence (mIF).

Conclusion and Future Directions

This compound is a pioneering NLRP3 agonist that has demonstrated a manageable safety profile and clear evidence of target engagement in early phase clinical trials. The ability of intratumoral this compound to induce systemic cytokine release and promote T-cell infiltration into the tumor microenvironment validates its proposed mechanism of action.[6][8]

While monotherapy activity was limited, the preliminary efficacy signals observed in combination with dual checkpoint blockade are promising, particularly in immunologically challenging cancers like TNBC.[5][9] These findings support the hypothesis that activating innate immunity via the NLRP3 inflammasome can serve as a powerful strategy to overcome resistance to checkpoint inhibitors.

Future research will need to optimize the dose and schedule of this compound in combination therapies, identify predictive biomarkers to select patients most likely to respond, and explore its potential in a wider range of solid tumors. The development of this compound and other innate immune agonists marks a significant step forward in immuno-oncology, opening new avenues to "heat up" cold tumors and extend the benefits of immunotherapy to a broader patient population.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. Ultra-High-Precision, in-vivo Pharmacokinetic Measurements Highlight the Need for and a Route Toward More Highly Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacodynamic measures within tumors expose differential activity of PD(L)-1 antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Role of BMS-986299 in Activating the NLRP3 Inflammasome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986299 is a first-in-class, small molecule agonist of the NOD-, LRR-, and pyrin domain-containing 3 (NLRP3) inflammasome.[1] Its mechanism of action involves the direct activation of the NLRP3 inflammasome, a key component of the innate immune system. This activation triggers a cascade of downstream events, including the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, leading to pyroptotic cell death and the stimulation of an anti-tumor immune response.[2] This technical guide provides a comprehensive overview of the role of this compound in NLRP3 inflammasome activation, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a cytosolic multi-protein complex that plays a crucial role in the innate immune response to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation is a tightly regulated two-step process:

-

Priming (Signal 1): This initial step is typically triggered by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by PAMPs or DAMPs. This leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.

-

Activation (Signal 2): A diverse array of stimuli, including ion fluxes, mitochondrial dysfunction, and lysosomal rupture, can trigger the activation and assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell. Active caspase-1 can also cleave gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

This compound: A Direct Agonist of the NLRP3 Inflammasome

This compound is a novel imidazoquinoline derivative that functions as a potent agonist of the NLRP3 inflammasome.[1] Unlike many physiological activators that act indirectly, this compound is believed to directly bind to and activate the NLRP3 protein, initiating the assembly of the inflammasome complex.[3] This direct activation leads to potent pro-inflammatory responses, including the production of IL-1β and IL-18, maturation of dendritic cells, and enhanced T-cell activation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 1.28 μM | Not specified in abstract | [4][5] |

Table 2: Clinical Pharmacodynamics of Intratumoral this compound (Phase I Study NCT03444753) [5][6][7][8]

| Parameter | Dose of this compound | Observation |

| Serum IL-1β | 1200 µg | 2.9-fold increase from baseline |

| 2000 µg | 6.6-fold increase from baseline | |

| 4000 µg | 2.6-fold increase from baseline | |

| Serum IL-1β, G-CSF, and IL-6 | > 2000 µg | Notable above twofold increases |

| Tumor Infiltrating Lymphocytes | Not specified | Increase in tumor CTLs (67%) and CD4+ TILs (63%) |

Table 3: Clinical Efficacy of this compound in Combination with Nivolumab and Ipilimumab (Phase I Study NCT03444753) [5][6][7][8]

| Parameter | Value | Tumor Types with Confirmed Partial Responses |

| Overall Objective Response Rate | 10% | Triple-negative breast cancer, hormone receptor-positive/HER2-negative breast cancer, cutaneous squamous cell carcinoma |

Signaling Pathway and Experimental Workflows

NLRP3 Inflammasome Activation Pathway

Caption: The NLRP3 inflammasome activation pathway, highlighting the role of this compound.

In Vitro Experimental Workflow for Assessing this compound Activity

Caption: A representative workflow for in vitro evaluation of this compound.

Experimental Protocols

The following are generalized protocols for the in vitro assessment of NLRP3 inflammasome activation by this compound. These are based on standard methodologies and should be optimized for specific experimental conditions.

In Vitro NLRP3 Inflammasome Activation in THP-1 Cells

Objective: To measure the ability of this compound to induce NLRP3 inflammasome activation in a human monocytic cell line.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

This compound

-

Opti-MEM or other serum-free medium

-

96-well cell culture plates

-

ELISA kit for human IL-1β

-

LDH cytotoxicity assay kit

Methodology:

-

Cell Differentiation:

-

Seed THP-1 monocytes in a 96-well plate at a density of 0.5 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 3 hours.

-

Remove the PMA-containing medium and allow the cells to rest in fresh complete medium for 24 hours.

-

-

Priming:

-

Replace the medium with fresh complete medium containing 1 µg/mL LPS and incubate for 3-4 hours at 37°C. This step upregulates the expression of NLRP3 and pro-IL-1β.

-

-

Activation:

-

Carefully wash the cells with PBS to remove LPS.

-

Add serum-free medium (e.g., Opti-MEM) containing various concentrations of this compound (e.g., 0.1 to 10 µM). Include a vehicle control (e.g., DMSO) and a positive control for NLRP3 activation (e.g., 5 µM Nigericin).

-

Incubate for 1-6 hours at 37°C.

-

-

Endpoint Analysis:

-

IL-1β Measurement: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using a commercially available ELISA kit, following the manufacturer's instructions.

-

Pyroptosis Assessment: Measure the activity of lactate dehydrogenase (LDH) released into the supernatant from damaged cells using a commercially available cytotoxicity assay kit.

-

ASC Oligomerization Assay

Objective: To visualize the formation of ASC specks, a hallmark of inflammasome activation, in response to this compound.

Materials:

-

Differentiated and primed THP-1 cells on coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against ASC

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Methodology:

-

Cell Treatment: Treat differentiated and primed THP-1 cells on coverslips with this compound as described in the activation protocol.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS and block with blocking buffer for 1 hour.

-

Incubate with the primary anti-ASC antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain with DAPI for 5 minutes.

-

-

Visualization: Mount the coverslips on microscope slides and visualize the formation of ASC specks using a fluorescence microscope. ASC specks appear as large, perinuclear aggregates.

Conclusion

This compound represents a promising therapeutic agent that leverages the power of the innate immune system to fight cancer. Its ability to directly activate the NLRP3 inflammasome leads to a robust pro-inflammatory response within the tumor microenvironment, promoting anti-tumor immunity. The data from early clinical trials, particularly in combination with immune checkpoint inhibitors, suggests that this approach may be effective in overcoming resistance to immunotherapy in some patients.[5][6] Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this novel immunotherapeutic strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 7. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Phase I Study of this compound, an NLRP3 Agonist, As Monotherapy and in C" by Blessie E Nelson, Shaun O'Brien et al. [digitalcommons.library.tmc.edu]

Preclinical Characterization of BMS-986299: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986299 is a first-in-class, small molecule agonist of the NOD-, LRR-, and pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3] Activation of the NLRP3 inflammasome is a key event in the innate immune response, leading to the maturation and secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] These cytokines play a crucial role in enhancing adaptive immune responses and T-cell memory.[1] In the context of oncology, this compound is being investigated for its potential to modulate the tumor microenvironment and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[1][4] Preclinical studies have demonstrated that this compound can promote dendritic cell maturation, enhance T-cell activation, and, in combination with checkpoint inhibitors, lead to potent anti-tumor activity and the induction of durable immunological memory in solid tumor models.[1][4] This technical guide provides a summary of the available preclinical data on this compound, outlines key experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Data Presentation

Quantitative preclinical data for this compound is limited in the public domain. The following tables summarize the available information.

Table 1: In Vitro Activity of this compound

| Parameter | Assay | Value | Source |

| EC50 | NLRP3 Inflammasome Activation | 1.28 µM | [3][5] |

| Effect | Cytokine Production | Induces IL-1β and IL-8 production | [6] |

| Effect | Dendritic Cell Function | Promotes maturation | [1] |

| Effect | T Cell Function | Enhances activation | [1] |

Table 2: Preclinical In Vivo Effects of this compound

| Animal Model | Therapeutic Combination | Key Findings | Source |

| Syngeneic Mouse Tumor Models | This compound + Anti-PD-1/Anti-CTLA-4 | Enhanced antitumor efficacy in both injected and non-injected tumors; Improved survival; Induced systemic antitumor T cell response and effective immunological memory. | [4] |

Experimental Protocols

Detailed experimental protocols for the preclinical characterization of this compound are not publicly available. The following are representative methodologies for the key experiments that would be conducted to evaluate a compound like this compound.

NLRP3 Inflammasome Activation Assay

Objective: To determine the potency and efficacy of this compound in activating the NLRP3 inflammasome in vitro.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Priming: Cells are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS; 1 µg/mL), for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Compound Treatment: Primed cells are treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 6-24 hours).

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β and IL-18 is quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Data Analysis: The EC50 value is calculated by plotting the concentration of this compound against the cytokine concentration and fitting the data to a four-parameter logistic curve.

Dendritic Cell Maturation Assay

Objective: To assess the effect of this compound on the maturation of dendritic cells (DCs).

Methodology:

-

DC Generation: Monocytes are isolated from human PBMCs and differentiated into immature DCs by culturing with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) for 5-7 days.

-

Treatment: Immature DCs are treated with this compound, a positive control (e.g., a cocktail of pro-inflammatory cytokines), or a vehicle control for 24-48 hours.

-

Flow Cytometry Analysis: The expression of DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR) is analyzed by flow cytometry using fluorescently labeled antibodies.

-

Cytokine Profiling: The supernatant is collected to measure the production of cytokines such as IL-12p70, a key cytokine for T-cell polarization.

T Cell Activation Assay

Objective: To evaluate the ability of this compound-matured DCs to activate T cells.

Methodology:

-

Co-culture: this compound-matured DCs (from Protocol 2) are co-cultured with allogeneic or antigen-specific T cells.

-

Proliferation Assay: T cell proliferation is measured by carboxyfluorescein succinimidyl ester (CFSE) dilution assay or by incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine).

-

Cytokine Production: The concentration of T cell-derived cytokines, such as interferon-gamma (IFN-γ), in the co-culture supernatant is measured by ELISA.

In Vivo Syngeneic Tumor Model Study

Objective: To determine the anti-tumor efficacy of this compound alone and in combination with checkpoint inhibitors in an immunocompetent mouse model.

Methodology:

-

Tumor Implantation: Syngeneic tumor cells (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) are implanted subcutaneously into the flank of immunocompetent mice (e.g., BALB/c, C57BL/6).

-

Treatment: Once tumors are established, mice are treated with this compound (e.g., intratumoral administration), a checkpoint inhibitor (e.g., anti-PD-1 antibody, intraperitoneal administration), the combination of both, or vehicle controls.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Efficacy Endpoints: Primary endpoints include tumor growth inhibition (TGI) and overall survival.

-

Immunophenotyping: At the end of the study, tumors and spleens can be harvested to analyze the immune cell infiltrate by flow cytometry.

Mandatory Visualization

Caption: this compound signaling pathway.

Caption: In vivo syngeneic tumor model workflow.

References

- 1. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | NLRP3 Agonist | AmBeed.com [ambeed.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Investigating the Immunomodulatory Properties of BMS-986299: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986299 is a first-in-class, small molecule agonist of the NOD-, LRR-, and pyrin-domain containing 3 (NLRP3) inflammasome, demonstrating potential as an immunomodulatory agent for the treatment of advanced solid tumors. By activating the NLRP3 inflammasome, this compound initiates a pro-inflammatory cascade, leading to the maturation and release of key cytokines, enhanced immune cell infiltration into the tumor microenvironment, and the promotion of adaptive immune responses. This technical guide provides a comprehensive overview of the immunomodulatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data from clinical investigations, and outlining representative experimental protocols for assessing its activity.

Introduction

The tumor microenvironment (TME) is often characterized by immunosuppressive features that limit the efficacy of immunotherapies, including immune checkpoint inhibitors (ICIs).[1] A promising strategy to overcome this resistance is the targeted activation of innate immune pathways to foster a pro-inflammatory TME. This compound is an investigational agent designed to activate the NLRP3 inflammasome, a key component of the innate immune system.[1][2] Activation of this pathway leads to the production of pro-inflammatory cytokines IL-1β and IL-18, which in turn can promote the maturation of dendritic cells, enhance T-cell activation, and induce durable immunological memory.[1][3] This document serves as a technical resource for professionals in the field of oncology and drug development, providing in-depth information on the immunomodulatory effects of this compound.

Mechanism of Action: NLRP3 Inflammasome Activation

This compound functions as a direct agonist of the NLRP3 protein.[2] Upon binding, it triggers the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.[4][5] This assembly leads to the autocatalytic cleavage and activation of caspase-1.[4][5] Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted from the cell.[1][4][5] The secretion of IL-1β and IL-18 promotes a pro-inflammatory state within the TME, enhancing adaptive immune and T-cell memory responses.[1][3][6] Additionally, NLRP3 activation by this compound may promote the secretion of interleukin-8 (IL-8), which can induce the tumoricidal activity of natural killer (NK) cells.[2][7]

Figure 1: this compound Signaling Pathway.

Quantitative Data from Clinical Investigations

A Phase I clinical trial (NCT03444753) evaluated the safety, tolerability, and preliminary efficacy of intratumoral this compound, both as a monotherapy and in combination with nivolumab and ipilimumab, in patients with advanced solid tumors.[5][6][8] The following tables summarize key quantitative findings from this study.

Table 1: Impact of this compound Monotherapy on Tumor Infiltrating Lymphocytes (TILs)

| Biomarker | % Increase in Patients | Dosage |

| Tumor Cytotoxic T Lymphocytes (CTLs) | 67% | Not specified |

| CD4+ TILs | 63% | Not specified |

| Data from a Phase I clinical trial (NCT03444753) of intratumoral this compound in advanced solid tumors.[6][9] |

Table 2: Serum Cytokine Level Changes with this compound Monotherapy

| Cytokine | Fold Increase | Dosage |

| IL-1β | > 2-fold | > 2000 µg |

| G-CSF | > 2-fold | > 2000 µg |

| IL-6 | > 2-fold | > 2000 µg |

| Data from a Phase I clinical trial (NCT03444753) of intratumoral this compound in advanced solid tumors.[6][9] |

Table 3: Clinical Efficacy of this compound in Combination Therapy

| Treatment Arm | Overall Objective Response Rate (ORR) | Tumor Types with Confirmed Partial Responses (PRs) |

| This compound + Nivolumab + Ipilimumab | 10% | Triple-Negative Breast Cancer (TNBC), Hormone Receptor-Positive/HER2-Negative Breast Cancer, Cutaneous Squamous Cell Carcinoma |

| Data from a Phase I clinical trial (NCT03444753) in patients with advanced solid tumors.[5][6][8] |

Experimental Protocols

The following sections provide representative, detailed methodologies for key experiments used to assess the immunomodulatory properties of agents like this compound.

Measurement of Serum Cytokines by ELISA

This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of cytokines such as IL-1β, G-CSF, and IL-6 in human serum.

Materials:

-

Human IL-1β (or G-CSF, IL-6) ELISA Kit (e.g., from Thermo Fisher Scientific, Abcam) containing:

-

Antibody-coated 96-well microplate

-

Biotinylated detection antibody

-

Streptavidin-HRP conjugate

-

Standard protein

-

Assay diluent

-

Wash buffer

-

TMB substrate

-

Stop solution

-

-

Microplate reader capable of measuring absorbance at 450 nm

-

Precision pipettes and tips

-

Deionized water

-

Absorbent paper

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.

-

Sample Addition: Add 50 µL of standards and serum samples to the appropriate wells of the antibody-coated microplate in duplicate.

-

Detection Antibody Addition: Add 50 µL of the biotinylated detection antibody to each well.

-

Incubation: Cover the plate and incubate at room temperature for 2-3 hours.

-

Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer. After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining wash buffer.

-

Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP solution to each well.

-

Second Incubation: Cover the plate and incubate at room temperature for 30 minutes.

-

Second Washing: Repeat the washing step as described in step 5.

-

Substrate Addition: Add 100 µL of TMB substrate to each well.

-

Color Development: Incubate the plate in the dark at room temperature for 30 minutes. A blue color will develop in the wells.

-

Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

-

Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Calculate the mean absorbance for each set of duplicate standards and samples. Plot a standard curve of the mean absorbance versus the known concentrations of the standards. Use the standard curve to determine the concentration of the cytokine in the serum samples.

Analysis of Tumor-Infiltrating Lymphocytes by Immunohistochemistry (IHC)

This protocol outlines a method for the detection and visualization of CD4+ and CD8+ T cells in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

-

FFPE tumor tissue sections (4-5 µm thick) on charged slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Peroxidase blocking solution (e.g., 3% hydrogen peroxide)

-

Protein blocking solution (e.g., normal goat serum)

-

Primary antibodies: Rabbit anti-human CD4 and Mouse anti-human CD8

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and AP-conjugated anti-mouse IgG

-

Chromogens: DAB (for HRP) and a red chromogen (for AP)

-

Hematoxylin counterstain

-

Mounting medium

-

Light microscope

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) and a final rinse in deionized water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.

-

Peroxidase Block: Incubate slides with peroxidase blocking solution for 10 minutes to quench endogenous peroxidase activity. Rinse with wash buffer (e.g., TBS or PBS).

-

Protein Block: Incubate slides with protein blocking solution for 20-30 minutes to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the slides with the primary antibodies (anti-CD4 and anti-CD8) for 1 hour at room temperature or overnight at 4°C. Rinse with wash buffer.

-

Secondary Antibody Incubation: Incubate the slides with the appropriate HRP- and AP-conjugated secondary antibodies for 30-60 minutes at room temperature. Rinse with wash buffer.

-

Chromogen Application: Apply the DAB chromogen, which will produce a brown stain at the site of HRP activity (CD4+ cells). Rinse. Then, apply the red chromogen, which will produce a red stain at the site of AP activity (CD8+ cells). Rinse.

-

Counterstaining: Lightly counterstain the slides with hematoxylin to visualize cell nuclei (blue).

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip using a permanent mounting medium.

-

Analysis: Examine the slides under a light microscope. CD4+ T cells will be stained brown, and CD8+ T cells will be stained red. The density and localization of these cells within the tumor can be quantified using image analysis software.

Experimental and Clinical Trial Workflow

The development and evaluation of an intratumoral immunomodulatory agent like this compound follows a structured workflow from preclinical studies to clinical trials. The diagram below illustrates a typical workflow for a Phase I clinical trial.

Figure 2: Phase I Clinical Trial Workflow.

Conclusion

This compound represents a novel approach to cancer immunotherapy by directly activating the innate immune system through NLRP3 agonism. Preclinical and early clinical data suggest that this mechanism can effectively modulate the tumor microenvironment, leading to increased infiltration of effector T cells and the production of key pro-inflammatory cytokines. While monotherapy did not demonstrate significant anti-tumor activity, the combination of this compound with immune checkpoint inhibitors has shown promising preliminary efficacy in certain hard-to-treat cancers.[5][6][8] Further investigation is warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this immunomodulatory strategy. The experimental protocols and data presented in this guide provide a foundational resource for researchers and clinicians working to advance the field of immuno-oncology.

References

- 1. affigen.com [affigen.com]

- 2. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mpbio.com [mpbio.com]

- 4. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Tumor-infiltrating lymphocytes isolation for flow cytometry analysis [bio-protocol.org]

- 7. crownbio.com [crownbio.com]

- 8. researchgate.net [researchgate.net]

- 9. biocare.net [biocare.net]

BMS-986299: A First-in-Class NLRP3 Agonist for Advanced Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-986299, a novel, first-in-class agonist of the NOD-, LRR-, and pyrin domain-containing 3 (NLRP3) inflammasome. It details the compound's mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols used in its evaluation for the treatment of advanced solid tumors.

Core Concept: Mechanism of Action

This compound is an immunomodulatory agent designed to activate the innate immune system by targeting the NLRP3 inflammasome.[1][2][3] The activation of this pathway is crucial for initiating a pro-inflammatory response within the tumor microenvironment, which is often immunosuppressive in advanced cancers.[1]

Upon administration, this compound binds to and activates the NLRP3 protein, a key sensor component of the inflammasome complex.[2] This activation triggers a cascade of downstream events:

-

Inflammasome Assembly: Activated NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1.

-

Caspase-1 Activation: This proximity induces the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1.

-

Cytokine Maturation and Secretion: Active caspase-1 then cleaves the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[1][4] These potent pro-inflammatory cytokines are subsequently secreted from the cell.

-

Pyroptosis: Caspase-1 can also induce a form of programmed cell death called pyroptosis, which further releases inflammatory signals.[4]

The secreted IL-1β and IL-18 play pivotal roles in bridging the innate and adaptive immune responses. IL-1β promotes the formation of T-cell memory, while IL-18 activates natural killer (NK) cells and enhances the activation of T cells.[1][4] This process leads to the maturation of dendritic cells, increased infiltration of cytotoxic T lymphocytes (CTLs) into the tumor, and ultimately, a more robust anti-tumor immune response.[1]

Preclinical Evidence

In vivo studies in syngeneic mouse tumor models were critical in establishing the therapeutic potential of this compound. Preclinical data demonstrated that intratumoral administration of the compound led to:

-

Enhanced Antitumor Efficacy: A significant increase in antitumor activity when used in combination with systemic checkpoint inhibitors (CPIs) like anti-PD-1 or anti-CTLA-4 antibodies.[1][4]

-

Systemic and Abscopal Effects: The combination therapy induced anti-tumor responses in both the injected and non-injected (distant) tumors, indicating a systemic immune response.[4]

-

Durable Immunological Memory: The treatment induced a lasting immunological memory, protecting against tumor recurrence.[1][3]

These findings provided a strong rationale for investigating this compound in patients with advanced solid tumors, particularly those with immunologically "cold" tumors that are often resistant to CPI monotherapy.[4]

Clinical Development: Phase I Study (NCT03444753)

A first-in-human, open-label, multicenter Phase I study (NCT03444753) was conducted to assess the safety, tolerability, and preliminary efficacy of intratumorally administered this compound, both as a monotherapy and in combination with nivolumab (anti-PD-1) and ipilimumab (anti-CTLA-4).[3][5][6][7]

Data Presentation

The following tables summarize the key quantitative data from a single-center report of this trial.[5][6]

Table 1: Patient Demographics and Tumor Types (N=36)

| Characteristic | Value |

|---|---|

| Median Age (years) | 59 (reported across 50 patients)[3] |

| Gender (Female) | 58% (reported across 50 patients)[3] |

| Prior Immunotherapy | 58%[5][6] |

| Common Tumor Types | |

| Breast Cancer | 31%[5][6] |

| Colorectal Cancer | 17%[5][6] |

| Head and Neck Cancer | 14%[5][6] |

Table 2: Most Common Treatment-Related Adverse Events (TRAEs)

| Adverse Event | Grade 1-2 | Grade 3 | Grade 4 |

|---|---|---|---|

| Fever | 70%[5][6] | - | - |

| Neutrophilia | 36%[5][6] | - | - |

| Leukocytosis | 33%[5][6] | - | - |

| Colitis | - | 1 case[5][6] | - |

| Hepatotoxicity | - | 1 case[5][6] | - |

| Interstitial Nephritis | - | - | 1 case[5][6] |

Table 3: Pharmacodynamic Biomarker Changes (Monotherapy Arm)

| Biomarker | Change Observed | Dose Threshold |

|---|---|---|

| Tumor Infiltrating CTLs | 67% increase[5][6] | Not specified |

| Tumor Infiltrating CD4+ TILs | 63% increase[5][6] | Not specified |

| Serum IL-1β | >2-fold increase[5][6] | >2000 µg |

| Serum G-CSF | >2-fold increase[5][6] | >2000 µg |

| Serum IL-6 | >2-fold increase[5][6] | >2000 µg |

Note: Systemic this compound exposure showed a positive association with the elevation of G-CSF and IL-6.[5][6]

Table 4: Clinical Activity (Combination Therapy Arm)

| Metric | Result |

|---|---|

| Overall Objective Response Rate (ORR) | 10% [5][6] |

| Tumor Types with Confirmed Partial Responses (PRs) | |

| Triple-Negative Breast Cancer (TNBC)[5][6] | |

| HR+/HER2- Breast Cancer[5][6] | |

| Cutaneous Squamous Cell Carcinoma (cSCC)[5][6] |

Note: No significant antitumor activity was observed in the monotherapy cohort.[5][6]

Experimental Protocols

Phase I Clinical Trial Protocol (NCT03444753)

-

Study Design: An open-label, dose-escalation study with two main parts:

-

Part 1A (Monotherapy): Patients received intratumoral (IT) this compound to determine safety and the recommended dose. Seven dose escalation cohorts ranged from 75µg to 4000µg.[3][4]

-

Part 1B (Combination Therapy): Patients received IT this compound across three dose escalation cohorts (75µg to 2000µg) in combination with intravenous nivolumab (480 mg q4weeks) and ipilimumab (1 mg/kg q8weeks).[3]

-

Crossover from Part 1A to Part 1B was permitted for patients who did not achieve a partial response or had uncontrolled disease.[4]

-

-

Patient Population: Adults with advanced, unresectable solid tumors with at least two lesions accessible for injection and biopsy.[3]

-

Drug Administration: this compound was administered as a 2 mL injection in a 5% dextrose solution directly into a target tumor lesion, accessible via palpation or imaging.[4]

-

Dosing Schedule:

Pharmacokinetic (PK) Analysis

-

Sample Collection: Serial plasma samples were collected from patients in both monotherapy and combination arms.[4]

-

Analysis Method: A validated bioanalytical method was used to determine the concentration of this compound in plasma.[4]

-

Parameters Calculated: Non-compartmental analysis was used to calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve from 0 to 24 hours (AUC 0-24).[4]

Pharmacodynamic (PD) Biomarker Analysis

-

Objective: To measure target engagement and the resulting immune response.

-

Sample Types: Tumor biopsies and peripheral blood samples.

-

Methods:

-

Tumor Infiltration: Immunohistochemistry (IHC) or similar methods on biopsy samples were used to quantify the infiltration of immune cells like CD8+ CTLs and CD4+ T-helper cells.

-

Systemic Cytokines: Serum levels of key cytokines (e.g., IL-1β, IL-6, G-CSF) were measured. Efforts to develop LC-MS-based assays for cleaved IL-1β and IL-18 in tumor tissue were attempted but were unsuccessful due to technical limitations.[4][5] Systemic biomarkers were therefore used as the primary evidence of target engagement.[4]

-

Conclusion and Future Outlook

This compound represents a novel strategy to modulate the tumor microenvironment by activating the innate immune system. The Phase I clinical trial demonstrated that intratumoral administration of this compound, particularly in combination with checkpoint inhibitors nivolumab and ipilimumab, has a manageable safety profile and shows promising, albeit modest, antitumor activity in certain types of advanced solid tumors.[5][6][7][8]

The observed increases in tumor-infiltrating lymphocytes and systemic pro-inflammatory cytokines provide clear evidence of target engagement and a pharmacodynamic effect.[5][6] While no responses were seen with monotherapy, the 10% ORR in the combination arm, especially in patients with prior immunotherapy exposure, warrants further investigation to identify the patient populations most likely to benefit from this innovative therapeutic approach.[3][5][6]

References

- 1. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]

- 2. Facebook [cancer.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

BMS-986299: A Technical Overview of its Impact on Dendritic Cell Maturation and T Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986299 is a first-in-class, small molecule agonist of the NOD-, LRR-, and pyrin-domain containing-3 (NLRP3) inflammasome, designed to enhance adaptive immune and T cell memory responses for the treatment of advanced solid tumors.[1][2][3][4][5] The innate immune system is the body's first line of defense, and its activation is critical for initiating a robust and durable adaptive anti-tumor immune response.[6] this compound targets the NLRP3 inflammasome, a key component of the innate immune machinery, to induce a pro-inflammatory tumor microenvironment, leading to the maturation of dendritic cells and subsequent activation of tumor-infiltrating T cells.[1][3] This document provides an in-depth technical guide on the mechanism of action of this compound, its effects on dendritic cell maturation and T cell activation, and relevant experimental protocols.

Core Mechanism of Action: NLRP3 Inflammasome Activation

This compound functions by directly binding to and activating the NLRP3 protein.[7] In its inactive state, NLRP3 resides in the cytoplasm of myeloid cells, such as dendritic cells and macrophages.[3] Upon activation by this compound, NLRP3 undergoes a conformational change, leading to its oligomerization and the recruitment of the apoptosis-associated speck-like protein containing a C-terminal caspase recruitment domain (ASC) and pro-caspase-1. This assembly forms the active NLRP3 inflammasome complex.[3]

The primary function of the activated inflammasome is to cleave pro-caspase-1 into its active form, caspase-1. Active caspase-1 then proteolytically cleaves the inactive precursors of the pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, secreted forms, IL-1β and IL-18.[1][3] These cytokines are potent mediators of inflammation and play a crucial role in bridging the innate and adaptive immune responses.

References

- 1. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]

- 2. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. researchgate.net [researchgate.net]

- 5. ascopubs.org [ascopubs.org]

- 6. NLRP3 and STING enhance immune attack on cancer | Cancer Biology [blogs.shu.edu]

- 7. Facebook [cancer.gov]

A Technical Deep Dive into Early-Phase Clinical Trial Data of BMS-986299, a First-in-Class NLRP3 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial data for BMS-986299, a novel small molecule agonist of the NOD-, LRR-, and pyrin-domain containing-3 (NLRP3) inflammasome. The data presented herein is primarily derived from the first-in-human, Phase I clinical trial NCT03444753, which evaluated the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of intratumorally administered this compound, both as a monotherapy and in combination with immune checkpoint inhibitors.

Core Mechanism of Action

This compound functions by activating the NLRP3 inflammasome, a key component of the innate immune system.[1][2] This activation triggers a signaling cascade that leads to the maturation and secretion of pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] These cytokines play a crucial role in enhancing adaptive immune responses and T-cell memory.[2][4] Specifically, IL-1β promotes the development of T-cell memory, while IL-18 activates natural killer (NK) cells.[3] By stimulating these pathways, this compound is designed to convert immunologically "cold" tumors, which lack T-cell infiltration, into "hot" tumors that are more susceptible to immune-mediated destruction, particularly in combination with checkpoint inhibitors.[2][3]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Clinical Trial Design and Methodology (NCT03444753)

The Phase I study was an open-label, multicenter trial that evaluated intratumoral this compound in patients with advanced solid tumors.[4][5][6] The study consisted of two main parts:

-

Part 1A: Monotherapy Dose Escalation: Patients received this compound alone across seven dose escalation cohorts (75 µg to 4000 µg).[3][6]

-

Part 1B: Combination Therapy Dose Escalation: Patients received this compound across three dose escalation cohorts (75 µg to 2000 µg) in combination with nivolumab (480 mg every 4 weeks) and ipilimumab (1 mg/kg every 8 weeks).[6]

Crossover from the monotherapy arm to the combination therapy arm was permitted for patients who did not achieve a partial response or had insufficiently controlled disease.[6][7]

Experimental Protocols

-

Patient Population: Eligible patients were adults (≥18 years) with histologically confirmed advanced or metastatic solid tumors and an Eastern Cooperative Oncology Group (ECOG) performance status of ≤1.[5] A significant portion of enrolled patients (58%) had received prior immunotherapy.[4] The most common cancer types enrolled were breast (31%), colorectal (17%), and head and neck (14%).[4][8]

-

Drug Administration: this compound was administered intratumorally.[4][5] The dosing schedule for Cycle 1 (weeks 1-8) involved weekly injections for the first four weeks, followed by dosing every four weeks.[3][7]

-

Pharmacokinetic Analysis: Plasma samples were collected to determine the pharmacokinetic profile of this compound.[5][7]

-

Pharmacodynamic Analysis: Peripheral blood was analyzed for key cytokines associated with NLRP3 inflammasome activity, including IL-1β, IL-18, IL-6, and granulocyte colony-stimulating factor (G-CSF).[5] Immunohistochemistry was used to assess changes in tumor-infiltrating lymphocytes.[7]

The following diagram outlines the general workflow of the clinical trial.

Quantitative Data Summary

The following tables summarize the key quantitative data from the early-phase trial of this compound.

Table 1: Safety and Tolerability - Most Common Treatment-Related Adverse Events (TRAEs)

| Adverse Event | Grade 1-2 Frequency |

| Fever | 73% (24/33)[5] |

| Neutrophilia | 36% (12/33)[5] |

| Leukocytosis | 33% (11/33)[5] |

Note: Data is for all patients who received any dose of intratumoral this compound.[5]

Table 2: Pharmacokinetic Profile

| Parameter | Observation |

| Time to Maximum Concentration (Tmax) | Rapid absorption with a median Tmax of ≤1–2 hours.[7] |

| Exposure | Plasma exposure (Cmax and AUC) increased with increasing doses.[7] |

| Variability | Moderate to high inter-subject exposure variability (generally >40% CV) was observed.[7] |

Table 3: Pharmacodynamic Responses

| Biomarker | Observation |

| Serum IL-1β | >2-fold increase from baseline at doses of 1200 µg (2.9-fold), 2000 µg (6.6-fold), and 4000 µg (2.6-fold).[5] |

| Serum G-CSF & IL-6 | Notable >2-fold increases at doses above 2000 µg.[4][5] |

| Tumor Cytotoxic T-Lymphocytes (CTLs) | 67% increase with monotherapy.[4][5] |

| Tumor CD4+ TILs | 63% increase with monotherapy.[4][5] |

Table 4: Preliminary Efficacy

| Treatment Arm | Overall Objective Response Rate (ORR) | Confirmed Partial Responses (PRs) |

| Monotherapy (Part 1A) | No anti-tumor activity noted.[4][5] | N/A |

| Combination Therapy (Part 1B) | 10%[4][5] | Triple-Negative Breast Cancer (TNBC), Hormone Receptor-Positive/HER2-Negative Breast Cancer, Cutaneous Squamous Cell Carcinoma.[4][5] |

Conclusion

References

- 1. Facebook [cancer.gov]

- 2. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]

- 3. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. ascopubs.org [ascopubs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Methodological & Application

Application Note: In Vitro Assay Protocol for NLRP3 Inflammasome Activation by BMS-986299

Audience: Researchers, scientists, and drug development professionals.

Introduction

The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a critical component of the innate immune system, responsible for detecting a wide range of pathogen-associated and damage-associated molecular patterns (PAMPs and DAMPs). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then proteolytically matures the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms, IL-1β and IL-18, and can induce a form of inflammatory cell death known as pyroptosis through cleavage of gasdermin D (GSDMD).

BMS-986299 is a first-in-class small molecule agonist of the NLRP3 inflammasome.[1][2] Unlike inhibitors that block this pathway, this compound directly binds to and activates NLRP3, promoting the downstream signaling cascade.[3] This activation leads to the secretion of IL-1β and IL-18, which can enhance adaptive immune responses, making it a molecule of interest for immunomodulatory and antineoplastic research.[3][4][5] This application note provides a detailed protocol for the in vitro characterization of NLRP3 inflammasome activation using this compound in human THP-1 monocytes, a widely used and accepted cell line for studying inflammasome biology.[6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical NLRP3 inflammasome signaling pathway and the experimental workflow for assessing its activation by this compound.

Experimental Protocols

This protocol is designed for a 96-well plate format but can be scaled as needed.

Materials and Reagents

-

Cells: Human THP-1 monocytes (ATCC® TIB-202™)

-

Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Reagents:

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound (prepare stock in DMSO)[8]

-

Nigericin (positive control for NLRP3 activation)

-

DMSO (vehicle control)

-

-

Assay Kits:

-

Human IL-1β ELISA Kit

-

LDH Cytotoxicity Assay Kit

-

BCA Protein Assay Kit

-

-

Western Blot Supplies:

-

RIPA Lysis Buffer with Protease Inhibitors

-

Primary antibodies: anti-Caspase-1 (p20), anti-IL-1β, anti-GAPDH

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Part 1: THP-1 Cell Differentiation

-

Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Differentiation: Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophage-like cells.[6]

-

Incubation: Incubate the cells for 48 hours at 37°C. After incubation, differentiated cells will be adherent.

-

Washing: Carefully aspirate the PMA-containing medium and wash the cells once with 100 µL of fresh, serum-free RPMI-1640 medium.

Part 2: NLRP3 Inflammasome Activation

-

Priming (Signal 1): Add 100 µL of fresh culture medium containing 1 µg/mL of LPS to each well.[6][9] Incubate for 3 hours at 37°C. This step upregulates the expression of NLRP3 and pro-IL-1β.

-

Activation (Signal 2):

-

Prepare serial dilutions of this compound in culture medium. A starting point is to center the concentration range around the reported EC₅₀ of 1.28 µM.[8]

-

Include a vehicle control (DMSO equivalent to the highest this compound concentration) and a positive control (e.g., 10 µM Nigericin).[6]

-

After the priming step, add the desired concentrations of this compound or controls to the respective wells.

-

Incubate for 1 to 6 hours at 37°C. The optimal incubation time may need to be determined empirically.

-

-

Sample Collection:

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the cell culture supernatant and store it at -80°C for IL-1β ELISA and LDH assay.

-

For Western blotting, lyse the remaining adherent cells directly in the wells with RIPA buffer, and collect the cell lysates.

-

Part 3: Quantification of NLRP3 Activation

A. IL-1β Measurement (ELISA)

-

Thaw the collected supernatants on ice.

-

Use a commercial human IL-1β ELISA kit and follow the manufacturer's instructions to quantify the concentration of secreted IL-1β.

-

Measure the absorbance using a microplate reader and calculate the IL-1β concentration based on the standard curve.

B. Caspase-1 Cleavage (Western Blot)

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for the cleaved (p20) subunit of caspase-1.

-

Probe with a loading control antibody (e.g., GAPDH).

-

Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate. An increase in the p20 band indicates caspase-1 activation.

C. Cell Viability/Pyroptosis (LDH Assay)

-

Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.[6]

-

Measure the amount of LDH released into the supernatant, which is an indicator of compromised cell membrane integrity due to pyroptosis.

-

Calculate the percentage of LDH release relative to a positive control (fully lysed cells).

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: IL-1β Secretion in Response to this compound

| Treatment Group | Concentration (µM) | Mean IL-1β (pg/mL) ± SD |

|---|---|---|

| Unstimulated Control | - | Baseline |

| LPS Only | - | Low |

| Vehicle Control (LPS + DMSO) | - | Low |

| This compound | 0.1 | Value |

| This compound | 0.5 | Value |

| This compound | 1.28 (EC₅₀) | Value |

| This compound | 5.0 | Value |

| This compound | 10.0 | Value |

| Positive Control (LPS + Nigericin) | 10 | High |

Table 2: Cytotoxicity (LDH Release) Following this compound Treatment

| Treatment Group | Concentration (µM) | % LDH Release ± SD |

|---|---|---|

| Unstimulated Control | - | Baseline |

| Vehicle Control (LPS + DMSO) | - | Low |

| This compound | 0.1 | Value |

| This compound | 1.28 (EC₅₀) | Value |

| This compound | 10.0 | Value |

| Positive Control (LPS + Nigericin) | 10 | High |

| Lysis Control | - | 100% |

Expected Results

Treatment of LPS-primed, differentiated THP-1 cells with this compound is expected to induce a dose-dependent increase in the secretion of IL-1β.[4] This will be accompanied by increased cleavage of caspase-1 (observed as the p20 band on a Western blot) and a dose-dependent increase in LDH release, indicative of pyroptotic cell death. The potency of this compound can be quantified by calculating the EC₅₀ value from the dose-response curve of IL-1β secretion, which is reported to be approximately 1.28 µM.[1][8]

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for BMS-986299 in Syngeneic Mouse Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986299 is a first-in-class, potent agonist of the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2][3][4] Activation of the NLRP3 inflammasome is a key event in the innate immune system, leading to the maturation and secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][2] This, in turn, promotes the maturation of dendritic cells, enhances T cell activation, and can induce pyroptosis, a form of inflammatory cell death, in tumor cells.[2][5] Preclinical studies have demonstrated that intratumoral administration of this compound can induce a systemic anti-tumor T cell response and establish effective immunological memory.[2][5] Notably, this compound has shown synergistic anti-tumor activity when used in combination with immune checkpoint inhibitors (CPIs), such as anti-PD-1 and anti-CTLA-4 antibodies, in various syngeneic mouse tumor models.[2][5]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in syngeneic mouse tumor models to evaluate its anti-tumor efficacy and immunomodulatory effects.

Mechanism of Action

This compound functions by directly binding to and activating the NLRP3 protein, a central component of the NLRP3 inflammasome complex. This activation triggers a downstream signaling cascade resulting in the cleavage of pro-caspase-1 to its active form, caspase-1. Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. These cytokines play a crucial role in modulating the tumor microenvironment, leading to enhanced anti-tumor immunity.

Data Presentation

Table 1: In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Models

| Syngeneic Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) | Complete Responders (CR) | Median Survival (Days) |

| CT26 (Colon Carcinoma) | Vehicle | - | 0 | 0/10 | 25 |

| CT26 (Colon Carcinoma) | This compound | e.g., 1 mg/kg, IT, Q7D x3 | Data not available | Data not available | Data not available |

| CT26 (Colon Carcinoma) | anti-PD-1 | e.g., 10 mg/kg, IP, Q4D x4 | Data not available | Data not available | Data not available |

| CT26 (Colon Carcinoma) | This compound + anti-PD-1 | Combination Dosing | Data not available | Data not available | Data not available |

| MC38 (Colon Adenocarcinoma) | Vehicle | - | 0 | 0/10 | 30 |

| MC38 (Colon Adenocarcinoma) | This compound | e.g., 1 mg/kg, IT, Q7D x3 | Data not available | Data not available | Data not available |

| MC38 (Colon Adenocarcinoma) | anti-CTLA-4 | e.g., 10 mg/kg, IP, Q4D x3 | Data not available | Data not available | Data not available |

| MC38 (Colon Adenocarcinoma) | This compound + anti-CTLA-4 | Combination Dosing | Data not available | Data not available | Data not available |

Note: This table is a template. Specific quantitative data from preclinical studies with this compound were not publicly available in the search results. Researchers should populate this table with their experimental data.

Table 2: Pharmacodynamic Effects of this compound in the Tumor Microenvironment

| Syngeneic Model | Treatment Group | Timepoint | CD8+ T Cells (% of CD45+) | Regulatory T Cells (Tregs) (% of CD4+) | IL-1β (pg/mg tissue) | IL-18 (pg/mg tissue) |

| CT26 | Vehicle | Day 14 | Baseline | Baseline | Baseline | Baseline |

| CT26 | This compound | Day 14 | Increase | Decrease | Increase | Increase |

| CT26 | This compound + anti-PD-1 | Day 14 | Synergistic Increase | Synergistic Decrease | Sustained Increase | Sustained Increase |

| MC38 | Vehicle | Day 18 | Baseline | Baseline | Baseline | Baseline |

| MC38 | This compound | Day 18 | Increase | Decrease | Increase | Increase |

| MC38 | This compound + anti-CTLA-4 | Day 18 | Synergistic Increase | Synergistic Decrease | Sustained Increase | Sustained Increase |

Note: This table illustrates expected trends based on the mechanism of action. Actual results should be determined experimentally.

Experimental Protocols

Protocol 1: Evaluation of this compound Anti-Tumor Efficacy in a Syngeneic Tumor Model

This protocol outlines a typical workflow for assessing the in vivo efficacy of this compound.

Materials:

-

Syngeneic tumor cell line (e.g., CT26, MC38)

-

Female BALB/c or C57BL/6 mice, 6-8 weeks old

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Vehicle control for this compound

-

Immune checkpoint inhibitor (e.g., anti-mouse PD-1 or CTLA-4 antibody)

-

Isotype control antibody

-

Calipers

-

Syringes and needles for injection

Procedure:

-

Tumor Cell Culture: Culture tumor cells according to standard protocols. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

-

Tumor Inoculation: Subcutaneously inject the tumor cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

-

Treatment Administration:

-

This compound: Administer intratumorally (IT) at the desired dose and schedule.

-

Checkpoint Inhibitor: Administer intraperitoneally (IP) at the recommended dose and schedule.

-

Combination Therapy: Administer both agents as per the experimental design.

-

Control Groups: Administer vehicle and/or isotype control antibodies.

-

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study. Record final tumor weights. For survival studies, monitor mice until the defined endpoint.

Protocol 2: Pharmacodynamic Analysis of the Tumor Microenvironment

Procedure:

-

Study Design: Follow steps 1-5 from Protocol 1.

-

Tissue Collection: At specified time points after treatment, euthanize a subset of mice from each group. Surgically excise tumors. A portion of the tumor can be snap-frozen for cytokine analysis, and the remainder processed for immune cell analysis.

-

Immune Cell Isolation:

-

Mince the tumor tissue and digest using a tumor dissociation kit or a cocktail of enzymes (e.g., collagenase, DNase).

-

Prepare a single-cell suspension by passing the digested tissue through a cell strainer.

-

Lyse red blood cells if necessary.

-

-

Flow Cytometry:

-

Stain the single-cell suspension with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11c, F4/80).

-

Analyze the stained cells using a flow cytometer to quantify different immune cell populations.

-

-

Cytokine Analysis:

-

Homogenize the snap-frozen tumor tissue.

-

Measure the concentration of cytokines such as IL-1β and IL-18 in the tumor lysates using ELISA or a multiplex cytokine assay.

-

Conclusion

This compound represents a promising immuno-oncology agent with a distinct mechanism of action. The protocols and guidelines provided here offer a framework for researchers to effectively utilize this compound in syngeneic mouse tumor models. Rigorous experimental design and comprehensive analysis of both efficacy and pharmacodynamic endpoints will be crucial in further elucidating the therapeutic potential of this compound, both as a monotherapy and in combination with other cancer immunotherapies.

References